Mirtazapine hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
868363-97-7 |
|---|---|
Molecular Formula |
C17H20BrN3 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrobromide |
InChI |
InChI=1S/C17H19N3.BrH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H |
InChI Key |
JERFRCPECXNTRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Br |
Origin of Product |
United States |
Pharmacological Mechanisms and Receptor Interactions of Mirtazapine Hydrobromide
Central Noradrenergic and Serotonergic System Modulation
Mirtazapine's core therapeutic effects are derived from its ability to modulate the release of two key neurotransmitters in the brain: noradrenaline (norepinephrine) and serotonin (B10506) (5-hydroxytryptamine or 5-HT). patsnap.comwww.nhs.uk
The principal mechanism of mirtazapine (B1677164) is its potent antagonism of central presynaptic α2-adrenergic receptors. nih.govnih.govdroracle.ai These receptors function as part of a negative feedback loop that regulates the release of neurotransmitters. walrus.com Mirtazapine blocks both α2-adrenergic autoreceptors, located on noradrenergic neurons, and α2-adrenergic heteroreceptors, found on serotonergic neurons. nih.govpsychopharmacologyinstitute.comnih.govdrugbank.com
α2-Adrenergic Autoreceptors: Located on the presynaptic terminals of noradrenergic neurons, these receptors normally inhibit the further release of noradrenaline when activated by noradrenaline in the synapse. By blocking these autoreceptors, mirtazapine prevents this negative feedback, leading to a sustained increase in the release of noradrenaline. droracle.aiwalrus.compsychopharmacologyinstitute.com
α2-Adrenergic Heteroreceptors: These receptors are located on the presynaptic terminals of serotonergic neurons and are activated by noradrenaline. Their activation typically inhibits the release of serotonin. Mirtazapine's antagonism of these heteroreceptors removes this inhibitory signal, thereby increasing the release of serotonin from these neurons. psychopharmacologyinstitute.comnih.govdrugbank.comnih.gov
The direct consequence of α2-adrenergic receptor blockade is an increased concentration of both noradrenaline and serotonin in the synaptic cleft. patsnap.comwalrus.com By inhibiting the presynaptic α2-autoreceptors, mirtazapine disinhibits noradrenergic neurons, leading to enhanced noradrenaline release. psychopharmacologyinstitute.com Simultaneously, by blocking α2-heteroreceptors on serotonin nerve terminals, it disinhibits serotonergic neurons, resulting in an increased firing rate and greater release of serotonin, particularly in regions like the hippocampus. psychopharmacologyinstitute.comnih.gov This dual action on both neurotransmitter systems is a key feature of its pharmacological profile. nih.govdroracle.ai
By increasing the release of serotonin into the synapse and simultaneously blocking 5-HT2 and 5-HT3 receptors, mirtazapine funnels the available serotonin to preferentially stimulate the 5-HT1A receptors. nih.govnih.govdrugbank.comnih.gov This results in what is described as a functional "indirect agonism" at the 5-HT1A receptor, which is thought to be a major mediator of the efficacy of many antidepressant drugs. wikipedia.orgnih.gov Studies in rats have shown that the increase in dopamine (B1211576) release in the prefrontal cortex caused by mirtazapine is attenuated by a 5-HT1A receptor antagonist, supporting the role of this indirect facilitation. researchgate.netnih.gov
Interactive Data Table: Mirtazapine's Primary Mechanisms
| Receptor Target | Mirtazapine's Action | Consequence |
| α2-Adrenergic Autoreceptor | Antagonist | Blocks negative feedback on noradrenergic neurons, increasing Noradrenaline release. walrus.compsychopharmacologyinstitute.com |
| α2-Adrenergic Heteroreceptor | Antagonist | Blocks noradrenergic inhibition of serotonergic neurons, increasing Serotonin release. psychopharmacologyinstitute.comnih.gov |
| 5-HT1A Receptor | No direct action (low affinity) | Increased serotonin preferentially stimulates these receptors, leading to indirect agonism. wikipedia.orgnih.govdrugbank.com |
| 5-HT2A & 5-HT2C Receptors | Potent Antagonist | Blocks serotonin from binding, contributing to anxiolytic and sleep-improving effects. nih.govwikipedia.org |
| 5-HT3 Receptor | Potent Antagonist | Blocks serotonin from binding, contributing to antiemetic effects. nih.govwikipedia.org |
Serotonin Receptor Subtype Antagonism
A defining characteristic of mirtazapine is its potent antagonism of specific postsynaptic serotonin receptor subtypes, which refines its therapeutic effects and differentiates its side-effect profile from that of SSRIs. nih.govpatsnap.com
Mirtazapine is a potent antagonist of both 5-HT2A and 5-HT2C receptors. nih.govpsychopharmacologyinstitute.comdrugbank.compicmonic.com The (S)-(+) enantiomer of mirtazapine is primarily responsible for this antagonism. wikipedia.org
5-HT2A Receptor Blockade: Antagonism at 5-HT2A receptors is associated with beneficial effects on anxiety, sleep, and appetite. wikipedia.org Stimulation of 5-HT2A receptors is thought to be responsible for some of the negative side effects of SSRIs, such as insomnia and anxiety. wikipedia.org Mirtazapine's blockade of these receptors may contribute to its sleep-improving properties. nih.gov Research has demonstrated mirtazapine's potent functional antagonism at the human 5-HT2A receptor. nih.govresearchgate.net
5-HT2C Receptor Blockade: Antagonism of 5-HT2C receptors has been linked to antidepressant and anxiolytic effects. psychopharmacologyinstitute.com This blockade can lead to a disinhibition of dopamine and norepinephrine (B1679862) activity in the prefrontal cortex. wikipedia.orgnih.gov
Mirtazapine is also a potent antagonist of the 5-HT3 receptor, with this action attributed to the (R)-(–) enantiomer. nih.govwikipedia.orgnih.govpsychopharmacologyinstitute.com Activation of 5-HT3 receptors, particularly in the chemoreceptor trigger zone of the brainstem, is linked to nausea and vomiting. psychopharmacologyinstitute.com By blocking these receptors, mirtazapine can exert antiemetic effects, which may be beneficial for patients experiencing nausea. psychopharmacologyinstitute.comyoutube.com This action contributes to a more favorable gastrointestinal side-effect profile compared to medications that non-selectively increase serotonin levels. nih.govwalrus.com
Lack of Significant Affinity for 5-HT1A and 5-HT1B Receptors
Contrary to the direct action of many antidepressant agents on serotonin 1A (5-HT1A) receptors, mirtazapine hydrobromide demonstrates no significant affinity for either the 5-HT1A or 5-HT1B receptor subtypes. fda.govdrugbank.comfda.gov Receptor binding studies have consistently shown a low affinity of mirtazapine for these receptors. nih.gov While one study reported a Ki value of 18 nM for the human 5-HT1A receptor, this appears to be an outlier, with the general consensus indicating a much lower affinity. guidetopharmacology.org This lack of direct interaction at these specific serotonin receptor subtypes underscores the unique mechanism of action of mirtazapine.
Other Neurotransmitter System Interactions
Potent Histamine (B1213489) H1 Receptor Antagonism
This compound is a highly potent antagonist of the histamine H1 receptor. fda.govdrugbank.compsychopharmacologyinstitute.com In fact, it is considered one of the most potent H1 receptor inverse agonists among tricyclic and tetracyclic antidepressants, as well as most antihistamines in general. wikipedia.org This pronounced antagonism of H1 receptors is the strongest of its pharmacological activities, with the drug functioning as a selective H1 receptor antagonist at lower concentrations. wikipedia.org This potent antihistaminic action is a key contributor to some of the compound's clinical effects. Positron emission tomography (PET) studies in healthy volunteers have demonstrated that a single 15 mg dose of mirtazapine can lead to 80-90% occupancy of H1 receptors in the cerebral neocortex. guidetopharmacology.orgnih.gov This high level of receptor occupancy is directly related to its sedative properties. guidetopharmacology.orgnih.gov
Moderate Peripheral α1-Adrenergic Receptor Antagonism
This compound exhibits a moderate antagonistic effect on peripheral α1-adrenergic receptors. fda.govfda.gov This interaction is approximately 30-fold weaker than its affinity for α2-adrenoceptors. nih.gov The blockade of these receptors can lead to vasodilation and is the pharmacological basis for the occasional observation of orthostatic hypotension. fda.gov
Moderate Muscarinic Receptor Antagonism
The compound also acts as a moderate antagonist at muscarinic receptors. fda.govfda.gov This anticholinergic activity is generally considered to be of low clinical significance, which explains the relatively low incidence of anticholinergic side effects associated with its use. fda.gov
Opioid Receptor System Modulation and Antinociceptive Mechanisms
Emerging research has revealed that this compound interacts with the endogenous opioid system, which may contribute to its pain-relieving properties. drugbank.com Studies suggest that mirtazapine acts as a partial agonist at the kappa-opioid receptor. The antinociceptive (pain-reducing) effects of mirtazapine appear to be mediated through a complex interplay of serotonergic, noradrenergic, and opioid mechanisms. Specifically, research indicates the involvement of kappa(1)- and delta-opioid mechanisms in its antinociceptive action. Furthermore, the antinociceptive effect of mirtazapine is thought to be significantly influenced by the kappa(3)-opioid receptor subtype.
Enantiomer-Specific Receptor Binding and Activity Profiles
The S(+)-enantiomer is primarily responsible for the antagonism of α2-adrenergic autoreceptors and serotonin 5-HT2A and 5-HT2C receptors. fda.govwikipedia.org In contrast, the R(-)-enantiomer is the more active component in antagonizing α2-adrenergic heteroreceptors and 5-HT3 receptors. fda.gov Both enantiomers contribute to the antagonism of histamine H1 and peripheral α1-adrenergic receptors, although the S(+)-enantiomer has been identified as the more potent antihistamine. wikipedia.org
This stereospecificity in receptor interaction highlights the complexity of mirtazapine's mechanism of action, with each enantiomer playing a specific role in its broad pharmacological effects.
Interactive Data Table: Receptor Binding Profile of this compound
| Receptor | Affinity (Ki in nM) | Action |
| 5-HT1A | >1000 nih.gov | Low Affinity |
| 5-HT1B | Not Significant fda.govdrugbank.com | Low Affinity |
| Histamine H1 | High nih.gov | Potent Antagonist/Inverse Agonist |
| α1-Adrenergic | Moderate fda.gov | Moderate Antagonist |
| Muscarinic | Low nih.gov | Moderate Antagonist |
| Kappa-Opioid | Moderate | Partial Agonist |
Interactive Data Table: Enantiomer-Specific Receptor Activity of Mirtazapine
| Enantiomer | Primary Receptor Targets | Primary Action |
| S(+)-Mirtazapine | α2-adrenergic autoreceptors, 5-HT2A, 5-HT2C, Histamine H1 | Antagonist |
| R(-)-Mirtazapine | α2-adrenergic heteroreceptors, 5-HT3 | Antagonist |
S-(+) Enantiomer Activity (e.g., 5-HT2A and 5-HT2C antagonism)
The antagonism of 5-HT2A receptors by the S-(+) enantiomer may contribute to the anxiolytic and sleep-improving properties of mirtazapine. droracle.ai By blocking these receptors, mirtazapine enhances serotonergic transmission specifically through 5-HT1A receptors, a crucial element of its antidepressant action. gelbe-liste.deresearchgate.net
| Receptor | Action | Potential Clinical Effect |
|---|---|---|
| 5-HT2A | Antagonism | Anxiolytic and sleep-improving properties |
| 5-HT2C | Antagonism | Antidepressant effects |
| α2-adrenergic | Antagonism | Enhanced noradrenergic and serotonergic neurotransmission |
R-(−) Enantiomer Activity (e.g., 5-HT3 antagonism)
The R-(−) enantiomer of mirtazapine also plays a crucial role in the compound's therapeutic effects, primarily through its potent antagonism of the 5-HT3 receptor. gelbe-liste.de This action is significant as activation of 5-HT3 receptors in the chemoreceptor trigger zone is linked to nausea and vomiting. psychopharmacologyinstitute.com Consequently, the R-(−) enantiomer's blockade of these receptors contributes to mirtazapine's antiemetic properties, which can be particularly beneficial for patients experiencing nausea. psychopharmacologyinstitute.comnih.gov
The antagonism of 5-HT3 receptors by the R-(−) enantiomer is a key component of mirtazapine's specific serotonergic action, which complements the effects of the S-(+) enantiomer to produce a broad spectrum of therapeutic benefits. gelbe-liste.deresearchgate.net
| Receptor | Action | Potential Clinical Effect |
|---|---|---|
| 5-HT3 | Antagonism | Antiemetic effects |
Platelet Receptor Interaction Mechanisms
Mirtazapine has been shown to exert a notable antiplatelet effect, which is attributed to its interaction with receptors on the surface of platelets. nih.govnih.gov Specifically, mirtazapine co-blocks 5-HT2A and α2-adrenergic receptors on platelets. nih.govnih.govjst.go.jp This dual antagonism is significant because it suppresses platelet aggregation that is mediated by the synergistic interaction of serotonin (5-HT) and adrenaline. nih.govnih.gov
Furthermore, mirtazapine significantly suppresses platelet aggregation that is mediated by the synergistic interaction of ADP with either 5-HT or adrenaline. nih.govnih.govjst.go.jp This suggests that mirtazapine's antiplatelet activity is multifaceted, involving the inhibition of multiple pathways of platelet activation. jst.go.jp Studies have indicated that major depression may be associated with an upregulation of α2A-adrenoceptors on platelets, and treatment with mirtazapine has been shown to induce a downregulation of these receptors. researchgate.net
| Receptor | Action on Platelets | Effect on Platelet Aggregation |
|---|---|---|
| 5-HT2A | Antagonism | Suppression of aggregation mediated by 5-HT and adrenaline synergy |
| α2-adrenergic | Antagonism | Suppression of aggregation mediated by 5-HT and adrenaline synergy |
| - | - | Suppression of aggregation mediated by ADP and 5-HT or adrenaline synergy |
Pharmacokinetics and Biotransformation of this compound: A Review of Preclinical Investigations
This article provides a detailed overview of the preclinical pharmacokinetic properties and biotransformation pathways of this compound. The focus is exclusively on findings from animal models and in vitro studies that form the basis of our understanding of this compound's behavior in a biological system before clinical application.
Pharmacokinetics and Biotransformation Pathways: Preclinical Investigations
Metabolic Pathways and Metabolite Formation
Cytochrome P450 Isoenzyme Involvement
CYP2D6 and CYP1A2 in 8-Hydroxy Metabolite Formation
The formation of the 8-hydroxy metabolite of mirtazapine is primarily catalyzed by CYP2D6 and CYP1A2. doi.orgresearchgate.net In vitro studies with recombinant CYP enzymes predicted that at a mirtazapine concentration of 2 µM, CYP2D6 contributes to 65% of the 8-hydroxylation. doi.org The contribution of CYP1A2 at this concentration is approximately 30%. doi.org As the concentration of mirtazapine increases to 250 µM, the contribution of CYP2D6 decreases to 20%, while that of CYP1A2 increases to 50%. doi.org
CYP3A4 in N-Desmethyl and N-Oxide Metabolite Formation
The N-demethylation of mirtazapine to form N-desmethylmirtazapine is mainly mediated by CYP3A4. doi.orgresearchgate.net Recombinant enzyme studies indicated a greater than 50% contribution of CYP3A4 to this pathway at mirtazapine concentrations below 1 µM. doi.orgnih.gov
The formation of the N-oxide metabolite involves both CYP3A4 and CYP1A2. doi.orgresearchgate.net At a mirtazapine concentration of 2 µM, CYP1A2 is the major contributor (80%), with CYP3A4 accounting for 20%. doi.orgnih.gov However, at a higher concentration of 250 µM, the role of CYP3A4 becomes predominant, contributing to 85% of the N-oxide formation, while the contribution of CYP1A2 decreases to 15%. doi.orgnih.gov
In Vitro Data from Human and Animal Liver Microsomes
In vitro studies utilizing liver microsomes are crucial for elucidating the specific enzymatic pathways responsible for drug metabolism. These investigations have revealed significant involvement of the cytochrome P450 (CYP) enzyme system in the biotransformation of mirtazapine, with notable differences between species.
In human liver microsomes , mirtazapine is extensively metabolized via three primary oxidative pathways: 8-hydroxylation, N-demethylation, and N-oxidation. mdpi.com Specific CYP isoenzymes have been identified as the primary catalysts for these reactions. CYP2D6 is the major contributor to the formation of the 8-hydroxymirtazapine metabolite, with CYP1A2 also playing a role. mdpi.comoregonstate.edu The formation of N-desmethylmirtazapine and the N-oxide metabolite is predominantly mediated by CYP3A4. mdpi.com At anticipated therapeutic liver concentrations, it is estimated that CYP2D6, CYP1A2, and CYP3A4 each contribute significantly to the net clearance of mirtazapine. mdpi.com
In animal liver microsomes , the metabolic pathways show variability.
Rat: Studies using rat hepatocytes and liver microsomes indicate that CYP2D isoforms contribute to mirtazapine's metabolism. nih.gov Furthermore, research suggests that CYP3A4 is a crucial enzyme in the biotransformation of mirtazapine in this species. oup.com
Cat: In vitro studies with feline liver microsomes confirm that mirtazapine undergoes hepatic metabolism. doi.org The rate of metabolism is significantly prolonged in microsomes from cats with liver disease compared to those from healthy cats, indicating a heavy reliance on hepatic clearance in this species. doi.org
The following table summarizes the key enzymes involved in the primary metabolic pathways of mirtazapine based on in vitro microsomal data.
| Species | Metabolic Pathway | Primary CYP Enzymes Involved |
| Human | 8-Hydroxylation | CYP2D6 (major), CYP1A2 mdpi.comoregonstate.edu |
| N-Demethylation | CYP3A4 mdpi.com | |
| N-Oxidation | CYP3A4, CYP1A2 mdpi.com | |
| Rat | General Metabolism | CYP2D, CYP3A4 nih.govoup.com |
| Cat | General Hepatic Metabolism | Not fully specified, but clearance is significantly hepatic. doi.org |
Elimination Pathways in Animal Models
Following extensive biotransformation, mirtazapine and its metabolites are cleared from the body. While detailed mass balance studies specifying the exact percentages of excretion via urine and feces in animal models are not extensively documented in the available literature, preclinical data indicate that elimination occurs through both renal (urine) and fecal pathways.
In rats, the disposition of metabolites is rapid. It is suggested that the 8-hydroxymirtazapine metabolite, once formed, is efficiently conjugated with glucuronic acid. This rapid phase II conjugation and subsequent elimination of the glucuronide metabolite could account for the undetectable levels of 8-hydroxymirtazapine in rat plasma during pharmacokinetic studies. In cats, clearance is primarily dependent on hepatic metabolism before subsequent excretion.
Comparative Pharmacokinetics Across Species (e.g., Rats, Cats)
The pharmacokinetic profile of mirtazapine exhibits marked variability across different animal species, which is critical for the interpretation of preclinical data. Key differences are observed in bioavailability, metabolite profiles, and elimination half-life.
Rats: This species is characterized by a very low oral bioavailability of approximately 7%. researchgate.net A distinctive feature in rats is that the 8-hydroxymirtazapine metabolite is typically undetectable in plasma, whereas desmethylmirtazapine is quantifiable. researchgate.net
Cats: Mirtazapine demonstrates non-linear pharmacokinetics in cats. The elimination half-life in healthy young cats is relatively short (9.2 to 15.9 hours) compared to humans. This half-life is significantly prolonged in cats with chronic kidney disease or liver disease, underscoring the importance of these organs in its clearance. researchgate.net
Dogs: The metabolic profile in Beagle dogs appears more similar to that of humans compared to other preclinical species. doi.org In dogs, 8-hydroxymirtazapine is the metabolite found in the highest concentrations in plasma, followed by the parent drug and desmethylmirtazapine. doi.org The elimination half-life is notably shorter than in cats, averaging around 6.2 hours. doi.org
Horses: Similar to rats, pharmacokinetic studies in horses have reported that the 8-hydroxymirtazapine metabolite was undetected in plasma, while desmethylmirtazapine was present. nih.gov
The table below provides a comparative summary of key pharmacokinetic observations across different species.
| Species | Oral Bioavailability | Key Metabolite Profile in Plasma | Elimination Half-Life (T½) |
| Rat | ~7% researchgate.net | Desmethylmirtazapine detected; 8-hydroxymirtazapine undetectable. researchgate.net | Not specified |
| Cat | Not specified | 8-hydroxymirtazapine and its glucuronide detected. | 9.2 - 15.9 hours (healthy); Prolonged with kidney or liver disease. researchgate.net |
| Dog | Not specified | 8-hydroxymirtazapine is the most abundant metabolite. doi.org | ~6.2 hours doi.org |
| Horse | Not specified | Desmethylmirtazapine detected; 8-hydroxymirtazapine undetectable. nih.gov | Not specified |
Synthetic Chemistry and Structural Characterization of Mirtazapine Hydrobromide
Methodologies for Mirtazapine (B1677164) Hydrobromide Synthesis
The synthesis of mirtazapine is a multi-step process, culminating in the formation of the tetracyclic piperazino-azepine core structure. researchgate.netsemanticscholar.org While various synthetic routes have been developed, a common approach involves the construction of the key piperazine (B1678402) ring and subsequent cyclization reactions to form the final structure. semanticscholar.org
One established pathway begins with 1-methyl-3-phenylpiperazine, which undergoes a series of reactions to build the complete tetracyclic system. semanticscholar.org An alternative route starts from styrene (B11656) oxide and N-methylethanolamine, proceeding through seven steps including nucleophilic ring-opening, chlorination, cyclization, nucleophilic substitution, hydrolysis, reduction, and a final cyclization to yield mirtazapine. researchgate.net Another method involves a Friedel-Crafts reaction on a carboxylic acid intermediate, followed by a Wolff-Kishner-Huangminglong reduction to obtain the mirtazapine base. patsnap.com
Regardless of the specific route to the mirtazapine free base, the formation of mirtazapine hydrobromide is typically achieved in the final step. This involves reacting the mirtazapine base, dissolved in a suitable organic solvent such as methanol (B129727) or ethyl acetate (B1210297), with hydrobromic acid. google.com The resulting salt precipitates from the solution and can then be isolated.
| Step | Description | Starting Materials Example |
| 1. Core Synthesis | Construction of the tetracyclic mirtazapine base through various multi-step organic chemistry reactions. | 1-methyl-3-phenylpiperazine or Styrene oxide and N-methylethanolamine. researchgate.netsemanticscholar.org |
| 2. Salt Formation | The isolated mirtazapine base is dissolved in a suitable solvent (e.g., methanol, ethyl acetate). | Mirtazapine free base. |
| 3. Acidification | A solution of hydrobromic acid (HBr) is added to the mirtazapine solution. | Hydrobromic Acid. |
| 4. Precipitation | This compound salt precipitates out of the solution upon addition of the acid or cooling. | - |
| 5. Isolation | The solid salt is collected, typically by filtration, and then washed and dried. | This compound. |
Crystallization Techniques for this compound Salts
Crystallization is a critical step for the purification and isolation of this compound in a stable, solid form. The choice of solvent system and control of physical parameters such as temperature are essential for obtaining crystals with desired purity and polymorphic form.
A documented method for the crystallization of S-mirtazapine hydrobromide involves dissolving the S-mirtazapine base in methanol. google.com A solution of hydrobromic acid in ethyl acetate is then added at room temperature. google.com To induce crystallization, the solvent volume may be partially reduced through evaporation. Cooling the solution, for instance to 0°C, and the addition of a seed crystal can initiate and promote the crystallization process. google.com The resulting white crystals are then collected by filtration and dried, often in a vacuum oven at a controlled temperature (e.g., 40°C), to remove residual solvents. google.com It is noted that the hydrobromide salt has a distinct affinity for water and can form a monohydrate under ambient conditions. google.com
Enantiomeric Resolution and Preparation of Pure Enantiomers
Mirtazapine possesses a single chiral center, meaning it exists as a pair of enantiomers: (S)-(+)-mirtazapine and (R)-(-)-mirtazapine. mdpi.com The commercially available drug is a racemic mixture of these two enantiomers. mdpi.com The enantiomers exhibit different binding affinities for various receptors, making the preparation of pure enantiomers a subject of significant interest. nih.gov
The separation of these enantiomers can be achieved through classical resolution. This technique involves reacting the racemic mirtazapine base with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated.
One documented method for the preparation of enantiomerically pure S-mirtazapine involves using (+)-O,O-dibenzoyl-D-tartaric acid hydrate (B1144303) as the resolving agent. google.com In this process, racemic mirtazapine is dissolved in ethanol, and a solution of the tartaric acid derivative is added. google.com The mixture is then cooled, and a seed crystal can be added to initiate the crystallization of the less soluble diastereomeric salt of S-mirtazapine. google.com Once this salt is isolated, the pure S-mirtazapine enantiomer can be liberated.
Analytical techniques have also been developed for the effective separation of mirtazapine enantiomers, primarily for pharmacokinetic studies. High-performance capillary electrophoresis (HPCE) using chiral selectors, such as carboxymethyl-beta-cyclodextrin (B2629365) sulfate (B86663), can achieve baseline separation of the (S) and (R) enantiomers in a very short time. unibo.it
Advanced Analytical Methodologies for Mirtazapine Hydrobromide Research
Spectroscopic Techniques
Spectroscopic methods are fundamental in the analysis of Mirtazapine (B1677164) Hydrobromide, offering insights into its molecular structure, functional groups, and quantitative measurement. These techniques rely on the interaction of the molecule with electromagnetic radiation.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry, including its derivative and extractive forms, serves as a simple, cost-effective, and accessible method for the quantitative determination of mirtazapine.
Derivative Spectrophotometry: This technique enhances the resolution of overlapping spectra, allowing for more precise quantification. Studies have developed and validated methods using first to fourth-order derivatives. gsconlinepress.comgsconlinepress.com For instance, a sharp peak for mirtazapine has been observed at approximately 222 nm. gsconlinepress.comgsconlinepress.comresearchgate.net The linearity of these methods has been established over specific concentration ranges, demonstrating their accuracy and precision. nih.gov In one study, the linearity ranges for UV, first-order, and second-order derivative spectrophotometry in methanolic solutions were found to be 1-100 µg/mL, 2-100 µg/mL, and 1-120 µg/mL, respectively. nih.gov
Extractive Spectrophotometry: This approach involves the formation of colored ion-pair complexes that can be extracted into an organic solvent for measurement. Mirtazapine has been shown to form chloroform-extractable ion-pair complexes with various acidic dyes, such as bromocresol green (BCG), bromophenol blue (BPB), bromothymol blue (BTB), and bromocresol purple (BCP). orientjchem.org These complexes exhibit distinct absorbance maxima, providing a basis for quantification. orientjchem.org Another method utilizes the reaction with methyl orange to form a yellow-colored complex extracted with dichloromethane, showing an absorption maximum at 427 nm. dergipark.org.tr
| Method | Reagent/Solvent | Wavelength (λmax) | Linearity Range (µg/mL) |
|---|---|---|---|
| Derivative Spectrophotometry | Methanol (B129727) | 222 nm | Not Specified |
| UV Spectrophotometry | Methanol | 225-360 nm | 1-100 |
| First-Order Derivative | Methanol | 225-360 nm | 2-100 |
| Second-Order Derivative | Methanol | 225-360 nm | 1-120 |
| Extractive (Bromocresol Green) | Chloroform | 417 nm | Not Specified |
| Extractive (Bromophenol Blue) | Chloroform | 405 nm | Not Specified |
| Extractive (Bromothymol Blue) | Chloroform | 412 nm | Not Specified |
| Extractive (Bromocresol Purple) | Chloroform | 405 nm | Not Specified |
| Extractive (Methyl Orange) | Dichloromethane | 427 nm | 2.5-12.5 |
Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is a powerful, non-destructive technique used for the qualitative and quantitative analysis of mirtazapine. rjptonline.org It identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which causes vibrational transitions. The FT-IR spectrum of mirtazapine has been recorded in the range of 4000–400 cm⁻¹. nih.govscience.gov This analysis is crucial for confirming the identity of the compound and detecting the presence of impurities or interactions with other substances, such as charge-transfer complexes with acceptors like tetracyanoethylene (B109619) (TCNE) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.net
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FT-IR. It is particularly useful for analyzing samples with minimal preparation. The FT-Raman spectrum of mirtazapine has been recorded in the 3500–10 cm⁻¹ range. nih.gov This technique relies on the inelastic scattering of monochromatic light from a laser source. While specific peak assignments for mirtazapine hydrobromide are detailed in specialized literature, the technique's ability to detect subtle changes in molecular structure makes it valuable for stability studies and polymorphism characterization. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of mirtazapine. It provides detailed information about the carbon-hydrogen framework of the molecule. Theoretical studies using density functional theory (DFT) have been employed to calculate the ¹H, ¹³C, and ¹⁵N NMR chemical shift values of mirtazapine, which show good correlation with experimental data. nih.gov Such analyses are fundamental for confirming the compound's molecular structure. nih.gov Predicted ¹H NMR spectra are also available in databases, serving as a reference for researchers. drugbank.com While solid-state NMR is a powerful technique for studying the physical form of active pharmaceutical ingredients, specific applications to this compound are less commonly reported in general literature compared to solution-state NMR.
Chromatographic Techniques
Chromatographic methods are paramount for separating mirtazapine from complex mixtures, particularly from biological matrices, enabling highly sensitive and specific quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
LC-MS/MS has become the preferred technique for the quantification of mirtazapine in biological samples like plasma and whole blood due to its high sensitivity, specificity, and speed. scirp.orgcuny.edu These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by a mass spectrometer. scirp.orgnih.gov Various methods have been developed and validated, demonstrating low limits of quantification (LOQ), often as low as 0.5 ng/mL, making them suitable for pharmacokinetic studies. scirp.orgnih.gov The total run times for these analyses are often very short, typically under 4 minutes, allowing for high-throughput analysis. scirp.org
| Biological Matrix | Chromatographic Column | Mobile Phase | Flow Rate (mL/min) | Linearity Range (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|---|---|
| Human Plasma | C18, 5 µm | Not Specified | Not Specified | 0.5-150 | 0.5 |
| Human Plasma | Agilent Eclipse XDB C-18 (100 × 2.1 mm, 3.5 µm) | 10 mM ammonium (B1175870) acetate (B1210297)/acetonitrile/formic acid (60/40/0.1, v/v/v) | 0.5 | Not Specified | 0.50 |
| Rat Plasma | ODS (150×4.6mm, 5μm) | Methanol–water (84:16 v/v) with 0.1% ammonium acetate and 0.01% glacial acetic acid | Not Specified | 0.516–618.8 | 0.516 |
| Whole Blood | Not Specified | Not Specified | Not Specified | 2.5-900 | 2.5 |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) stands as a rapid, sensitive, and selective method for the quantification of mirtazapine and its primary metabolites, such as N-desmethylmirtazapine and 8-hydroxymirtazapine, in biological matrices. nih.gov This technique is particularly advantageous due to the native fluorescence of the mirtazapine molecule, which obviates the need for derivatization and enhances detection sensitivity.
In a typical HPLC-FL setup for mirtazapine analysis, a C18 column is employed for the separation. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and a phosphate (B84403) buffer, run in an isocratic mode. nih.gov A constant flow rate is maintained to ensure reproducible retention times. The fluorescence detector is set at specific excitation and emission wavelengths to maximize the signal from mirtazapine and its metabolites while minimizing interference from other compounds. nih.gov
Research has demonstrated the successful application of this method for pharmacokinetic studies, allowing for the precise determination of drug and metabolite concentrations in plasma over time. nih.gov The method's high sensitivity enables the quantification of analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) range. researchgate.net
Table 1: HPLC-FL Method Parameters for Mirtazapine Analysis
| Parameter | Value |
|---|---|
| Column | Chromolith C18 |
| Mobile Phase | Acetonitrile: Phosphate buffer (pH = 3, 20:80, v/v) |
| Flow Rate | 2 mL/min |
| Excitation Wavelength | 290 nm |
| Emission Wavelength | 350 nm |
| Internal Standard | Zolpidem |
Thermal Analysis Techniques
Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical compounds like this compound. These methods provide critical information about the material's thermal behavior, including melting point, crystallinity, and polymorphism.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. In the context of this compound, DSC is instrumental in identifying and characterizing its polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one crystal form, can significantly impact a drug's solubility, stability, and bioavailability.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When a polymorphic transition, melting, or crystallization occurs, it is accompanied by an endothermic or exothermic event, which is detected by the instrument.
For S-mirtazapine hydrobromide, DSC analysis has identified a distinct endothermic peak at 253 °C. google.comgoogle.com This peak corresponds to the melting point of the crystalline form. The presence of a single, sharp endothermic peak is indicative of a substance with a high degree of crystalline purity. The characterization of such thermal events is crucial for understanding the physical stability of different polymorphic forms and for selecting the appropriate form for pharmaceutical development.
Table 2: DSC Findings for S-Mirtazapine Salts
| Salt Form | Endothermic Peak (°C) |
|---|---|
| S-mirtazapine hydrobromide | 253 |
| S-mirtazapine hydrochloric acid salt | 275 |
| S-mirtazapine maleic acid salt | 206 |
| S-mirtazapine fumaric acid salt | 178 |
| S-mirtazapine methanesulfonic acid salt | 208 |
X-ray Diffraction Techniques (XRPD) for Crystalline Structure Analysis
X-ray Powder Diffraction (XRPD) is a primary technique for the solid-state characterization of crystalline materials. nih.gov It provides detailed information about the atomic and molecular structure of a crystal, making it an essential tool for the analysis of this compound. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint," allowing for the identification of different polymorphic forms, solvates, and hydrates. nih.gov
The technique involves directing X-rays onto a powdered sample and measuring the scattering of these X-rays as a function of the scattering angle. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ).
In the study of S-mirtazapine hydrobromide, XRPD analysis has revealed that the material exists predominantly in one polymorphic form, with some amorphous content also present. google.comgoogle.com This finding is significant for quality control, as it ensures the consistency of the crystalline form from batch to batch. For anhydrous mirtazapine crystals, characteristic diffraction peaks have been identified at specific 2θ angles, including 9.14, 9.38, 14.16, 18.46, 18.56, and 20.56. google.com The comparison of experimental XRPD patterns with those calculated from single-crystal X-ray data can confirm the polymorphic purity of the bulk material. researchgate.net
Table 3: Characteristic XRPD Peaks for Anhydrous Mirtazapine Crystals
| Diffraction Angle (2θ) |
|---|
| 9.14 |
| 9.38 |
| 14.16 |
| 18.46 |
| 18.56 |
| 20.56 |
Microscopic Techniques for Material Characterization
Microscopic techniques offer direct visualization of the morphology and surface characteristics of pharmaceutical materials at the micro- and nanoscale. These methods are crucial for understanding the physical properties of this compound that can influence its processing and performance.
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of a sample. It works by scanning a focused beam of electrons over a sample and detecting the signals that result from the electron-sample interactions.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with sub-nanometer resolution. It operates by scanning a sharp tip, attached to a cantilever, over the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create the topographic image.
There are no specific AFM studies on this compound found in the provided search results. However, the application of AFM in pharmaceutical research is well-established for characterizing the nanoscale features of drug delivery systems. researchgate.net AFM could be a valuable tool for investigating the surface properties of this compound crystals, such as surface roughness and the presence of defects. It can also be used to study the dissolution behavior of the drug at the nanoscale by imaging the changes in the crystal surface over time when exposed to a solvent. This level of detailed surface analysis can provide insights into the manufacturing and formulation processes.
Preclinical Behavioral and Neurobiological Investigations in Animal Models
Modulation of Neurotransmitter Systems in Vivo (e.g., Microdialysis)
In vivo microdialysis, a technique used to measure neurotransmitter levels in the extracellular fluid of discrete brain regions in awake, freely moving animals, has been instrumental in elucidating the neurochemical effects of mirtazapine (B1677164) hydrobromide. nih.gov Studies utilizing this method have demonstrated that mirtazapine significantly modulates several key neurotransmitter systems implicated in the pathophysiology of depression.
Specifically, microdialysis studies in rats have shown that administration of mirtazapine leads to an increase in the extracellular concentration of serotonin (B10506) (5-HT) in the hippocampus. nih.gov This effect is attributed to mirtazapine's unique mechanism of action, which involves the blockade of α2-adrenergic autoreceptors and heteroreceptors. nih.govdrugbank.comdrugbank.comresearchgate.net Furthermore, research has revealed that mirtazapine administration results in a dose-dependent increase in extracellular dopamine (B1211576) levels in the medial prefrontal cortex (mPFC) of rats. capes.gov.br Concurrently, an increase in extracellular noradrenaline has been observed in the same brain region. nih.govresearchgate.net
The table below summarizes the key findings from in vivo microdialysis studies on mirtazapine.
| Brain Region | Neurotransmitter | Effect | Putative Mechanism |
| Hippocampus | Serotonin (5-HT) | Increased release | Blockade of noradrenaline-mediated inhibition of 5-HT release |
| Medial Prefrontal Cortex (mPFC) | Dopamine | Increased extracellular levels | Blockade of α2-adrenergic receptors and facilitation of post-synaptic 5-HT1A function |
| Medial Prefrontal Cortex (mPFC) | Noradrenaline | Increased extracellular levels | Blockade of α2-adrenergic autoreceptors |
| Occipital Cortex | Dopamine | Increased extracellular levels | Co-release with noradrenaline from noradrenergic terminals |
| Occipital Cortex | Noradrenaline | Increased extracellular levels | Blockade of α2-adrenergic autoreceptors |
Effects on Noradrenergic and Serotonergic Transmission Dynamics
Mirtazapine hydrobromide exerts a dual action on the noradrenergic and serotonergic systems, which is considered central to its therapeutic effects. nih.gov Its primary mechanism involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. nih.govdrugbank.comdrugbank.comresearchgate.net The blockade of α2-autoreceptors on noradrenergic neurons removes the inhibitory feedback loop, leading to an increased release of noradrenaline. drugbank.comresearchgate.net
The enhanced noradrenergic activity, in turn, influences serotonergic transmission. Mirtazapine blocks α2-heteroreceptors located on serotonergic nerve terminals, which normally inhibit serotonin release. nih.govdrugbank.comresearchgate.net This action results in an increased firing rate of serotonergic cells in the dorsal raphe and enhanced serotonin release in brain regions such as the hippocampus. nih.gov
A distinguishing feature of mirtazapine is its potent blockade of postsynaptic 5-HT2 and 5-HT3 receptors. nih.govdrugbank.comresearchgate.net This selective antagonism directs the increased serotonin towards the 5-HT1A receptors, which are associated with antidepressant and anxiolytic effects. nih.gov This specific targeting of 5-HT1-mediated transmission has led to mirtazapine being classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). nih.gov
The integrated effects of mirtazapine on noradrenergic and serotonergic systems are summarized below:
| Target Receptor | Action | Consequence on Noradrenaline (NA) | Consequence on Serotonin (5-HT) |
| α2-Adrenergic Autoreceptor | Antagonism | Increased NA release | - |
| α2-Adrenergic Heteroreceptor | Antagonism | - | Increased 5-HT release |
| 5-HT2 Receptors | Antagonism | - | Blocks 5-HT2-mediated effects |
| 5-HT3 Receptors | Antagonism | - | Blocks 5-HT3-mediated effects |
Influence on Dopaminergic Activity in Specific Brain Regions
Preclinical studies have demonstrated that this compound also modulates dopaminergic neurotransmission, particularly in the prefrontal cortex. In vivo microdialysis experiments in freely moving rats have shown that mirtazapine produces a dose-dependent increase in extracellular dopamine levels in the medial prefrontal cortex (mPFC). capes.gov.br Interestingly, this effect on dopamine appears to be region-specific, with studies reporting no significant increase in intracellular dopamine levels in the ventral striatum or the ventral tegmental area (VTA). frontiersin.org
The mechanism underlying the increase in cortical dopamine is thought to be multifactorial. It is partly attributed to the blockade of α2-adrenergic receptors, which can lead to a co-release of dopamine and noradrenaline from noradrenergic terminals in the cerebral cortex. nih.govresearchgate.net Additionally, the enhancement of dopaminergic output in the mPFC by mirtazapine is mediated through the facilitation of postsynaptic 5-HT1A receptor function. capes.gov.brresearchgate.net The administration of a selective 5-HT1A receptor antagonist has been shown to markedly attenuate the mirtazapine-induced increase in cortical dopamine levels. capes.gov.br
The following table outlines the effects of mirtazapine on dopaminergic activity in different brain regions:
| Brain Region | Effect on Dopamine Levels | Proposed Mechanism |
| Medial Prefrontal Cortex (mPFC) | Increased extracellular levels | Blockade of α2-adrenergic receptors and facilitation of 5-HT1A receptor function |
| Ventral Striatum | No significant change in intracellular levels | Region-specific action |
| Ventral Tegmental Area (VTA) | No significant change in intracellular levels | Region-specific action |
Neuroadaptation and Receptor Responsiveness Studies
Repeated administration of mirtazapine has been shown to induce adaptive changes in the central α1-adrenergic system in male mice and rats. researchgate.netnih.gov Studies have demonstrated that chronic, but not acute, administration of mirtazapine potentiates behaviors mediated by α1-adrenergic receptors. researchgate.netnih.gov Specifically, repeated treatment with mirtazapine enhanced methoxamine-induced exploratory hyperactivity in rats and clonidine-induced aggressiveness in mice. researchgate.netnih.gov
Biochemical analyses have revealed that repeated mirtazapine administration increases the density of α1-adrenergic receptors in the cerebral cortex. researchgate.netnih.gov This was evidenced by an increased binding (Bmax) of [3H]prazosin to these receptors. researchgate.netnih.gov However, the ability of the α1-adrenoceptor agonist phenylephrine to compete for these binding sites was not significantly altered. researchgate.netnih.gov These findings indicate that long-term mirtazapine treatment leads to an increase in the number and responsiveness of α1-adrenergic receptors, a neuroadaptive change similar to that observed with tricyclic antidepressants. researchgate.netnih.gov Mirtazapine is also characterized as a moderate peripheral α1 adrenergic antagonist. fda.gov
Investigations in Specific Disease Models
Mirtazapine has been investigated as a potential therapeutic agent in mouse models of Rett syndrome (RTT), a neurodevelopmental disorder caused by mutations in the MECP2 gene. nih.govbiorxiv.orgresearchgate.netcnr.itnih.gov In adult female heterozygous Mecp2 mutant mice (6-months old), long-term treatment with mirtazapine was well-tolerated and showed protective effects against disease progression. nih.govresearchgate.net Specifically, a 30-day treatment preserved motor learning from deterioration and rescued aberrant anxiety-related behaviors in the elevated plus-maze test. nih.govresearchgate.net This behavioral improvement was associated with the normalization of parvalbumin expression in the primary motor cortex and the barrel cortex. nih.govresearchgate.net
Studies in younger female Mecp2+/- mice at "early adolescence" (6 weeks) and "late adolescence/young adulthood" (11 weeks) also demonstrated the efficacy of mirtazapine. biorxiv.orgcnr.itnih.gov A 30-day mirtazapine treatment was found to be more effective than a 15-day treatment, leading to a significant rescue of body weight, a reduction in hindlimb clasping, and improved motor learning in the accelerating rotarod test. biorxiv.orgcnr.itnih.gov These behavioral improvements were accompanied by the normalization of parvalbumin immunoreactivity levels and perineuronal net thickness in the primary motor cortex. biorxiv.orgcnr.it These findings suggest that mirtazapine may be a potential treatment for RTT, with efficacy observed at different stages of the disease in mouse models. biorxiv.orgcnr.it
Table 2: Effects of Mirtazapine in Rett Syndrome Mouse Models
| Mouse Model | Age | Treatment Duration | Key Findings |
|---|---|---|---|
| Adult female Mecp2 HET | 6 months | 30 days | Preserved motor learning, normalized anxiety-like behavior, normalized parvalbumin expression. nih.govresearchgate.net |
| Young female Mecp2+/- | 11 weeks | 30 days | Rescued body weight, reduced hindlimb clasping, improved motor learning, normalized parvalbumin levels and perineuronal nets. biorxiv.orgcnr.itnih.gov |
The effect of mirtazapine on tumor growth and the immune system has been studied in a CT26/luc colon carcinoma-bearing animal model using BALB/c mice. nih.govnih.govresearchgate.netplos.org The study found that mirtazapine treatment significantly inhibited tumor growth and improved survival rates in these mice. nih.govnih.govresearchgate.netplos.org This anti-tumor effect was observed in mice that received mirtazapine before, during, and after tumor inoculation. nih.govnih.govresearchgate.netplos.org
The antinociceptive effects of mirtazapine have been evaluated in healthy Swiss albino female mice using various pain models. nsj.org.sanih.gov The results indicate that mirtazapine does not exhibit central analgesic activity at the spinal level. nsj.org.sanih.gov However, it does produce significant antinociceptive effects at both the peripheral and supraspinal levels. nsj.org.sanih.gov
In the writhing test, which assesses peripheral pain, mirtazapine demonstrated significant antinociceptive activity. nsj.org.sa This effect was found to be biphasic, with analgesic activity being reduced at higher doses. nsj.org.sa The study suggests that this may be related to the emergence of the peripheral algesic activity of serotonin at increased doses. nsj.org.sa At the supraspinal level, mirtazapine also showed significant analgesic effects, which were found to be mediated by both serotonergic and opiatergic mechanisms. nsj.org.sa The analgesic effects of mirtazapine are reported to occur at lower doses than those typically used for its antidepressant effects. rjvs.ro The nitrergic pathway does not appear to play a role in the central antinociceptive activity of mirtazapine. nih.gov
Computational and in Silico Approaches to Mirtazapine Research
Molecular Docking Simulations for Receptor Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of mirtazapine (B1677164), docking simulations are used to elucidate its binding modes and affinities for various protein targets, corroborating and expanding upon experimental data.
Mirtazapine is known to have a complex pharmacological profile, with antagonist activity at multiple receptors, including adrenergic α2, serotonin (B10506) (5-HT) subtypes 5-HT2A, 5-HT2C, and 5-HT3, and histamine (B1213489) H1 receptors. youtube.comresearchgate.netpsychopharmacologyinstitute.com Molecular docking studies help visualize and quantify these interactions at an atomic level. For instance, simulations can model how mirtazapine fits into the binding pockets of these receptors, identifying key amino acid residues that stabilize the interaction through hydrogen bonds, van der Waals forces, or hydrophobic interactions.
Recent research has also employed molecular docking to explore novel therapeutic applications for mirtazapine. One such study investigated its potential in Alzheimer's disease by targeting the Microtubule Affinity Receptor Kinase 4 (MARK4). nih.gov In this in silico investigation, mirtazapine was docked against MARK4, and its binding affinity was calculated. The results showed a significant binding affinity, suggesting that mirtazapine could be a potential inhibitor of this kinase, which is implicated in the pathology of Alzheimer's disease. nih.gov Such studies highlight the power of molecular docking to propose new uses for existing drugs.
Table 1: Predicted Binding Affinities of Mirtazapine from Molecular Docking Studies
| Target Protein | Predicted Binding Affinity (kcal/mol) | Therapeutic Area |
|---|---|---|
| Microtubule Affinity Receptor Kinase 4 (MARK4) | -8.7 | Alzheimer's Disease |
Data sourced from a 2024 study on potential anti-depressant drugs for Alzheimer's Disease. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com QSAR models are developed by correlating molecular descriptors (physicochemical properties or theoretical structural features) of a set of compounds with their experimentally determined activities. wikipedia.orgmdpi.com Once validated, these models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. jocpr.com
In the study of serotonergic compounds, QSAR has been applied to understand the structural requirements for affinity to serotonin (5-HT) receptors. nih.gov One such study involved a QSAR analysis of 20 compounds with known affinity for 5-HT receptors, including mirtazapine. nih.gov The researchers used thin-layer chromatographic data and calculated physicochemical parameters as molecular descriptors. By employing correlation and multiple linear regression analysis, they developed QSAR models that could predict the biological activity of compounds at 5-HT receptors. nih.gov The resulting multivariate relationships demonstrated good predictive power, indicating their utility in forecasting the receptor affinity of novel chemical structures. nih.gov
Table 2: Mirtazapine Data in a QSAR Study of 5-HT Receptor Ligands
| Compound | pKi (5-HT1A) | pKi (5-HT2A) | pKi (5-HT2C) |
|---|---|---|---|
| Mirtazapine | 8.40 | 6.88 | 7.99 |
pKi values represent the negative logarithm of the inhibition constant, with higher values indicating stronger binding affinity. Data sourced from a study on QSAR models for compounds acting on serotoninergic receptors. nih.gov
Computational Identification of Novel Protein Targets
Beyond its known targets, mirtazapine's full therapeutic effects may involve interactions with other proteins. Computational target identification, or "target deconvolution," is an emerging field that uses in silico methods to screen a drug molecule against vast libraries of protein structures to find potential new binding partners. nih.gov
A recent and innovative study utilized a computational approach to screen the "human pocketome," which consists of over 25,000 ligand-bound pockets from human protein structures, to identify novel targets for the S(+) and R(-) enantiomers of mirtazapine. nih.govnih.gov This research aimed to uncover new potential mechanisms of action that could explain mirtazapine's therapeutic effects in conditions like Rett syndrome. nih.gov
Using a refined procedure with stringent parameters, the study identified 16 potential protein targets for S(+)-mirtazapine and 14 for R(-)-mirtazapine, with five targets being common to both enantiomers. nih.gov Subsequent pathway enrichment analysis of these targets revealed their involvement in biological processes relevant to the functions of MeCP2, the protein disrupted in Rett syndrome. These pathways included epigenetic chromatin regulation, intracellular signaling, energy metabolism, and catecholamine biosynthesis. nih.gov This computational strategy successfully generated new hypotheses about the molecular mechanisms of mirtazapine's enantiomers, demonstrating the power of in silico screening for drug repurposing and understanding polypharmacology. nih.gov
Table 3: Summary of Novel Protein Target Identification for Mirtazapine Enantiomers
| Mirtazapine Enantiomer | Number of Identified Protein Targets | Number of Enriched Pathways |
|---|---|---|
| S(+)-Mirtazapine | 16 | 25 |
| R(-)-Mirtazapine | 14 | 24 |
Data from a 2025 computational study on novel protein targets for mirtazapine. nih.gov
Predictive Modeling of Pharmacological Profiles
Mirtazapine's pharmacological profile is characterized by its dual mode of action as a noradrenergic and specific serotonergic antidepressant (NaSSA). nih.govnih.gov It enhances norepinephrine (B1679862) and serotonin neurotransmission by blocking α2-adrenergic auto- and heteroreceptors and postsynaptic 5-HT2 and 5-HT3 receptors. researchgate.netnih.gov Computational models can simulate these complex interactions to predict the net effect on neurotransmitter levels in the synaptic cleft.
A practical application of predictive modeling is in formulation development. For instance, pharmacokinetic data from immediate-release mirtazapine tablets have been used to construct plasma profile curves. researchgate.net By applying the principle of superposition, researchers can simulate steady-state plasma concentrations to establish target levels for new controlled-release (CR) formulations. researchgate.net This modeling allows for the in silico design and adjustment of the dose and release rate of CR tablets to achieve a more consistent and controlled drug delivery system, potentially enhancing patient compliance and therapeutic efficacy. researchgate.net These simulations are a crucial step before clinical trials, reducing the cost and time associated with formulation optimization. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Mirtazapine hydrobromide |
| Mirtazapine |
| S(+)-Mirtazapine |
| R(-)-Mirtazapine |
| Serotonin (5-hydroxytryptamine, 5-HT) |
| Norepinephrine |
| Amitriptyline |
| Clomipramine |
| Doxepin |
| Fluoxetine |
| Paroxetine |
| Citalopram |
Mechanistic Studies of Drug Drug Interactions Preclinical and in Vitro
Influence on Cytochrome P450 Isoenzymes (CYP1A2, CYP2D6, CYP3A4) Activity
Mirtazapine (B1677164) hydrobromide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP1A2, CYP2D6, and CYP3A4 as the principal isoenzymes involved in its biotransformation nih.govdrugbank.com. The metabolic pathways include 8-hydroxylation, N-demethylation, and N-oxidation doi.orgnih.gov.
As mirtazapine concentrations increase, the role of CYP3A4 becomes more prominent. At higher concentrations (e.g., 250 µM), the contribution of CYP3A4 to N-oxidation increases to as much as 85%, while the contribution of CYP1A2 decreases doi.orgresearchgate.net. Similarly, the contribution of CYP2D6 to hydroxylation decreases to 20% at these higher concentrations, whereas the role of CYP1A2 increases to 50% doi.orgnih.gov. This involvement of multiple enzymes in different metabolic pathways may prevent large alterations in the in vivo drug clearance of mirtazapine, even with variations in individual enzyme activity doi.orgresearchgate.net.
| CYP Isoenzyme | Metabolic Pathway | Relative Contribution at Low Concentrations (~2 µM) | Relative Contribution at High Concentrations (~250 µM) |
|---|---|---|---|
| CYP1A2 | 8-hydroxylation, N-oxidation | Significant contributor to hydroxylation (~30%) and N-oxidation (~80%) doi.orgnih.gov | Increased contribution to hydroxylation (~50%), decreased for N-oxidation (~15%) doi.orgnih.gov |
| CYP2D6 | 8-hydroxylation | Major contributor to hydroxylation (~65%) doi.orgnih.gov | Decreased contribution to hydroxylation (~20%) doi.orgnih.gov |
| CYP3A4 | N-demethylation, N-oxidation | Major contributor to N-demethylation (>50%) and contributes to N-oxidation (~20%) doi.orgnih.gov | Major contributor to N-oxidation (~85%) doi.orgnih.gov |
Potential for Inhibition or Induction of Drug Metabolism of Co-administered Compounds
Preclinical and in vitro studies suggest that mirtazapine hydrobromide has a low potential to cause clinically significant pharmacokinetic drug-drug interactions by inhibiting or inducing CYP enzymes nih.govnih.gov.
| CYP Isoenzyme | Inhibitory Effect | Finding |
|---|---|---|
| CYP1A2 | Minimal / Not Substantial doi.orgnih.gov | Considered to have a low risk of inhibiting the metabolism of CYP1A2 substrates. |
| CYP2D6 | Minimal / Not Substantial doi.orgnih.gov | Disposition is independent of polymorphic CYP2D6 activity nih.gov. |
| CYP3A4 | Modest / Minimal doi.orgnih.gov | IC₅₀ value of 37 µM reported, suggesting weak inhibition doi.org. |
| CYP2C9 / CYP2C19 / CYP2E1 | Not Substantial doi.orgresearchgate.net | Unlikely to affect the metabolism of substrates for these enzymes. |
Synergistic and Antagonistic Pharmacological Interactions at Receptor Levels
The pharmacological profile of this compound is characterized by a unique combination of antagonistic actions at various central nervous system receptors, which results in synergistic effects on neurotransmitter systems. It does not act as a monoamine reuptake inhibitor psychopharmacologyinstitute.com.
The primary mechanism involves the antagonism of central presynaptic α2-adrenergic autoreceptors (on noradrenergic neurons) and heteroreceptors (on serotonergic neurons) drugbank.compsychopharmacologyinstitute.com. By blocking these inhibitory receptors, mirtazapine enhances the release of both norepinephrine (B1679862) and serotonin (B10506) (5-HT) nih.govpsychopharmacologyinstitute.com. This dual enhancement of noradrenergic and serotonergic neurotransmission is a key synergistic interaction underlying its pharmacological effects nih.gov.
In addition to its action on α2-receptors, mirtazapine is a potent antagonist of postsynaptic serotonin 5-HT2 (specifically 5-HT2A and 5-HT2C) and 5-HT3 receptors drugbank.compsychopharmacologyinstitute.com. The blockade of 5-HT2 and 5-HT3 receptors prevents the undesirable effects associated with broad serotonin receptor stimulation. This selective action allows the increased serotonin from α2-receptor antagonism to act primarily on 5-HT1A receptors, which is believed to mediate therapeutic effects drugbank.com. The antagonism of 5-HT2C receptors has been specifically linked to an increase in norepinephrine and dopamine (B1211576) release in the prefrontal cortex youtube.comdroracle.ai.
Mirtazapine is also a potent antagonist of the histamine (B1213489) H1 receptor, which is responsible for its sedative properties drugbank.comneurotransmitter.net. It has negligible affinity for muscarinic cholinergic and peripheral α1-adrenergic receptors, which contributes to a more favorable side-effect profile compared to older antidepressants drugbank.com.
| Receptor Target | Action | Pharmacological Consequence (Interaction) |
|---|---|---|
| α2-Adrenergic Autoreceptors & Heteroreceptors | Antagonist drugbank.compsychopharmacologyinstitute.com | Synergistic enhancement of both norepinephrine and serotonin release nih.gov. |
| Serotonin 5-HT2A & 5-HT2C Receptors | Antagonist drugbank.compsychopharmacologyinstitute.com | Contributes to antidepressant and anxiolytic effects; may increase appetite (5-HT2C) droracle.ai. Allows for preferential 5-HT1A receptor stimulation. |
| Serotonin 5-HT3 Receptor | Antagonist drugbank.compsychopharmacologyinstitute.com | Contributes to antidepressant effects and may have anti-emetic properties psychopharmacologyinstitute.com. |
| Histamine H1 Receptor | Antagonist drugbank.comneurotransmitter.net | Causes sedation drugbank.com. |
Advanced Pharmaceutical Formulation and Drug Delivery Research
Strategies for Enhancing Aqueous Solubility and Dissolution Rate of Mirtazapine (B1677164) Hydrobromide
Mirtazapine is characterized by poor aqueous solubility, a factor that can influence its bioavailability. scirp.orgresearchgate.net Consequently, various pharmaceutical strategies are being researched to enhance its solubility and dissolution rate. Key approaches include the use of cosolvents and micellization with surfactants. scirp.orgresearchgate.net
Cosolvency, which involves mixing a water-miscible organic solvent with water, has been shown to significantly improve the solubility of mirtazapine. scirp.org Studies have investigated the effects of cosolvents such as propylene (B89431) glycol and polyethylene (B3416737) glycol 400 (PEG 400). researchgate.net Research indicates an exponential increase in mirtazapine's solubility as the volume fraction of the cosolvent increases. researchgate.net Notably, polyethylene glycol 400 demonstrated a larger solubilization capacity compared to propylene glycol. researchgate.netinventi.in
Micellization, a technique using surfactants to form micelles that encapsulate poorly soluble drug molecules, is another effective method. scirp.org The surfactants polysorbate 20, polysorbate 80, and sodium lauryl sulfate (B86663) have been evaluated for their ability to enhance mirtazapine's aqueous solubility. scirp.orgresearchgate.net A linear relationship was observed between the total drug solubility and the concentration of the surfactant. scirp.orginventi.in Among the surfactants tested, sodium lauryl sulfate exhibited the highest solubilization power. scirp.orgresearchgate.net
Other advanced techniques reported to enhance the dissolution profile of mirtazapine include the preparation of orally disintegrating tablets and the use of liquisolid compacts. mdpi.com The liquisolid compact technique, using propylene glycol as a non-volatile solvent, has demonstrated a significant increase in the drug's dissolution rate, with some formulations achieving up to 97% dissolution. mdpi.com
Table 1: Effect of Solubilizing Agents on Mirtazapine Solubility
| Technique | Agent | Key Finding | Source |
|---|---|---|---|
| Cosolvency | Polyethylene Glycol 400 | Demonstrated larger solubilization capacity than propylene glycol. | researchgate.netinventi.in |
| Cosolvency | Propylene Glycol | Increased drug solubility exponentially with increased volume fraction. | researchgate.netinventi.in |
| Micellization | Sodium Lauryl Sulfate | Showed the largest solubilization power among tested surfactants. | scirp.orgresearchgate.net |
| Micellization | Polysorbate 20 | Increased drug solubility linearly with increased concentration. | scirp.org |
| Micellization | Polysorbate 80 | Increased drug solubility linearly with increased concentration. | scirp.org |
Nanosuspension and Nanoparticle Formulations
To improve the solubility and dissolution rate of mirtazapine, nanoparticle formulations have been developed using methods such as anti-solvent precipitation (also known as nanoprecipitation or solvent evaporation). researchgate.netdoaj.orgrdd.edu.iq This technique involves dissolving mirtazapine in an organic solvent, such as methanol (B129727), and then introducing this solution into an aqueous medium containing stabilizers. rdd.edu.iquobaghdad.edu.iq The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the drug as nanoparticles.
A variety of stabilizers are used to control particle size and prevent aggregation, including polyvinylpyrrolidone (B124986) (PVPK-90), polyvinyl alcohol (PVA), poloxamer 188, and poloxamer 407. doaj.orgrdd.edu.iq The ratio of drug to stabilizer is a critical parameter, with ratios of 1:1 and 1:2 being investigated. doaj.org Another approach involves an emulsion solvent diffusion method using polymers like Eudragit E-100 and PVA to create mirtazapine-entrapped nanosponges. ijcrt.org
Characterization of these nanoparticles is essential to ensure quality and performance. doaj.org Standard evaluation includes particle size analysis, polydispersity index (PDI), zeta potential, and drug entrapment efficiency. researchgate.netijcrt.org Studies have reported entrapment efficiencies for mirtazapine nanoparticles ranging from 78.2% to 95.9%, depending on the formulation. doaj.orgrdd.edu.iquobaghdad.edu.iq Particle sizes for nanosponges have been measured in the range of 83.8 to 189.7 nm. ijcrt.org Further characterization involves techniques like Fourier transform infrared spectroscopy (FTIR) to check for drug-polymer interactions, differential scanning calorimetry (DSC) to assess the physical state of the drug, and atomic force microscopy (AFM) or scanning electron microscopy (SEM) to visualize particle morphology. researchgate.netijcrt.org
Table 2: Characterization of Mirtazapine Nanoparticle Formulations
| Formulation Type | Preparation Method | Stabilizers/Polymers Used | Particle Size Range (nm) | Entrapment Efficiency (%) | Source |
|---|---|---|---|---|---|
| Nanosuspension | Anti-solvent Precipitation | PVPK-90, PVA, Poloxamer 188, Poloxamer 407 | Not specified | 78.2 - 95.9 | doaj.orgrdd.edu.iq |
| Nanosponges | Emulsion Solvent Diffusion | Eudragit E-100, PVA | 83.8 - 189.7 | 68.15 - 82.64 | ijcrt.org |
Formulating mirtazapine as a nanosuspension or into nanoparticles significantly enhances its dissolution rate compared to the pure drug. researchgate.netdoaj.org The increase in dissolution is attributed to the reduction in particle size, which leads to a larger surface area available for dissolution. researchgate.net Research has shown that the release rate and extent of mirtazapine from nanoparticles are inversely proportional to the particle size; smaller particles lead to faster and more complete release. doaj.orgrdd.edu.iquobaghdad.edu.iq
In vitro dissolution studies are typically performed using a USP dissolution test apparatus II (paddle method). rdd.edu.iq Common dissolution media include simulated gastric fluid (e.g., 0.1N HCl, pH 1.2) and simulated intestinal fluid (e.g., pH 6.8 phosphate (B84403) buffer), maintained at 37 ± 0.5°C with a paddle speed of 50 rpm. researchgate.netrdd.edu.iq Studies on mirtazapine nanosponges showed a cumulative drug release ranging from 56.81% to 92.71% over a period of 6 hours. ijcrt.org Research on solid lipid nanoparticles (SLNs) loaded with mirtazapine indicated that the drug release kinetics followed models such as the Korsmeyer-Peppas and Higuchi models. nih.gov
Ex vivo permeation studies are conducted to evaluate the ability of a formulation to penetrate biological membranes, often using animal skin or mucosal tissues. For topical formulations of mirtazapine, solid lipid nanoparticles (SLNs) have been developed and assessed for their permeation characteristics. nih.gov
In one study, an optimized mirtazapine-loaded SLN dispersion was incorporated into a gel and tested for ex vivo drug permeation. nih.gov The results demonstrated significantly higher permeation compared to a gel containing the pure drug. nih.gov The key parameters measured in this study are summarized below. nih.gov
Table 3: Ex Vivo Permeation Data for Mirtazapine SLN Gel
| Permeation Parameter | Value | Source |
|---|---|---|
| Mean Cumulative Amount of Drug Released | 548.25 ± 29.29 µg/cm² | nih.gov |
| Permeation Flux | 45.10 ± 0.78 µg/cm²/h | nih.gov |
| Skin Retention | 11.33 ± 0.85% | nih.gov |
Solid Dispersion Techniques for Bioavailability Enhancement
The solid dispersion (SD) technique is a widely used and effective approach for improving the solubility and dissolution of poorly water-soluble drugs like mirtazapine. nih.govnih.gov This method involves dispersing the drug in an inert carrier or matrix at a solid state. nih.gov Mirtazapine solid dispersions have been successfully prepared using the solvent evaporation method, where the drug and a polymer carrier are co-dissolved in a solvent, which is then evaporated to form a solid mass. nih.govnih.gov
The choice of polymer is a critical factor in the formulation of solid dispersions, as it significantly impacts the dissolution rate of the drug. nih.gov Research has been conducted to optimize the polymer system for mirtazapine solid dispersions by testing various carriers. nih.govnih.gov Polymers investigated include different grades of Eudragit (RL-100, RS-100, E-100, L-100–55), polyethylene glycol 4000 (PEG 4000), and polyvinylpyrrolidone K-30 (PVP K-30). nih.govnih.gov
Studies have shown that the dissolution rate of mirtazapine was enhanced to varying degrees by these hydrophilic polymers, with the following ascending order of improvement: RS-100 < RL-100 < E-100 < L-100–55 < PEG 4000 < PVP K-30. nih.gov The highest improvement was achieved with PVP K-30. nih.gov This enhancement is attributed to several factors, including improved wettability of the drug, the formation of intermolecular hydrogen bonds between mirtazapine and the polymer, and the reduction of surface tension by PVP K-30 in the dissolution medium. nih.gov
The drug-to-polymer ratio also has a significant effect on performance. nih.gov An optimized formulation using PVP K-30 at a drug-to-polymer percentage of 33.33% demonstrated superior results in terms of loading efficiency, aqueous solubility, and dissolution rate. nih.govnih.gov This optimized formulation increased the dissolution of mirtazapine from 47.4% (for the plain drug) to 98.12% within 30 minutes. nih.gov
Table 4: Performance of Optimized Mirtazapine-PVP K-30 Solid Dispersion
| Parameter | Value | Source |
|---|---|---|
| Optimal Polymer | PVP K-30 | nih.govnih.gov |
| Drug Percentage | 33.33% | nih.govnih.gov |
| Loading Efficiency | 100.93% | nih.govnih.gov |
| Aqueous Solubility | 0.145 mg/mL | nih.govnih.gov |
| Dissolution Rate (after 30 min) | 98.12% | nih.govnih.gov |
In Vivo Bioavailability Assessment in Animal Models
The in vivo bioavailability of mirtazapine has been investigated in various animal models, revealing significant species-dependent differences in its pharmacokinetic profile. Preclinical data has generally indicated high bioavailability. researchgate.net However, studies in specific animal models provide a more detailed understanding.
In male rats, the oral bioavailability of mirtazapine was found to be notably low. nih.gov Following oral administration at doses of 2 mg/kg and 10 mg/kg, the bioavailability was approximately 7% in both groups. nih.govresearchgate.netdntb.gov.ua After a 2 mg/kg oral dose, mirtazapine was only detectable in half of the subjects, whereas it was detected in all animals at the 10 mg/kg dose. nih.gov The peak plasma concentrations (Cmax) were observed at 1.0 ± 0.4 hours and 1.2 ± 0.6 hours for the 2 mg/kg and 10 mg/kg oral doses, respectively. nih.gov
A study in Beagle dogs receiving a 20 mg oral dose of mirtazapine showed a mean half-life of 6.17 hours. researchgate.net The pharmacokinetic profiles of mirtazapine and its demethylated metabolite were similar, with both being detected in plasma from 0.25 to 10 hours post-administration. researchgate.net
In rhesus macaques, the pharmacokinetics of a single 0.5 mg/kg dose of transdermal mirtazapine were evaluated. nih.gov The peak serum concentration (Cmax) was 1.2 ± 0.3 ng/mL, which was reached at a Tmax of 16 ± 10 hours. nih.gov The harmonic mean drug half-life was determined to be 33 ± 7 hours. nih.gov A study on rabbits investigating a mirtazapine solid dispersion formulation demonstrated a 1.34-fold increase in oral bioavailability compared to the plain drug. nih.gov
The following table summarizes key pharmacokinetic parameters of mirtazapine in different animal models.
Pharmacokinetic Parameters of Mirtazapine in Animal Models| Animal Model | Route of Administration | Dose | Bioavailability | Cmax | Tmax | Half-life (t½) |
|---|---|---|---|---|---|---|
| Rat | Oral | 2 mg/kg | ~7% | 40.7 ± 18.2 ng/mL | 1.0 ± 0.4 h | - |
| Rat | Oral | 10 mg/kg | ~7% | 123.0 ± 56.4 ng/mL | 1.2 ± 0.6 h | - |
| Beagle Dog | Oral | 20 mg/dog | - | - | - | 6.17 h |
| Rhesus Macaque | Transdermal | 0.5 mg/kg | - | 1.2 ± 0.3 ng/mL | 16 ± 10 h | 33 ± 7 h |
| Rabbit | Oral (Solid Dispersion) | - | 1.34-fold increase | - | - | - |
Development of Novel Drug Delivery Systems (e.g., Nasal In Situ Gels)
To overcome the limitations of conventional oral administration, such as extensive first-pass metabolism which contributes to a low oral bioavailability of around 50% in humans, novel drug delivery systems for mirtazapine have been explored. nih.govijper.org Among these, intranasal in situ gels have emerged as a promising alternative, aiming to enhance bioavailability and target drug delivery to the brain. nih.govijper.org
The rationale for developing intranasal formulations is to bypass the gastrointestinal tract and hepatic first-pass metabolism, potentially leading to improved therapeutic efficacy. ijper.org These formulations are designed to be administered as a liquid that transitions into a gel at the physiological temperature of the nasal cavity. ijper.org This sol-gel transition increases the residence time of the drug in the nasal cavity, allowing for enhanced absorption through the nasal mucosa. ijper.org
Various polymers have been utilized in the formulation of mirtazapine nasal in situ gels, including Poloxamer 407 and Xyloglucan. ijper.org These polymers are selected for their thermosensitive and mucoadhesive properties. ijper.org For instance, a formulation using Poloxamer 407 and Xyloglucan was found to be more effective than a marketed oral formulation in a pharmacodynamic study in mice, as assessed by the despair forced swim test and locomotor activity. ijper.org Another study focused on a mucoadhesive cubosomal in-situ gel for intranasal delivery. nih.gov An in-vivo brain biodistribution study of this formulation showed that it achieved higher brain concentrations of mirtazapine compared to an oral suspension. nih.gov
Research into chitosan-grafted cationic leciplexes for intranasal delivery of mirtazapine in rats has demonstrated significant improvements in bioavailability. mdpi.com This novel delivery system resulted in a relative bioavailability of 370.9% in plasma and 385.6% in the brain when compared to an orally administered mirtazapine suspension. mdpi.com
The following table details the findings from studies on novel mirtazapine drug delivery systems.
Research Findings on Novel Mirtazapine Drug Delivery Systems| Delivery System | Key Polymers/Components | Animal Model | Key Findings |
|---|---|---|---|
| Thermosensitive mucoadhesive in situ nasal gel | Poloxamer 407, Xyloglucan | Mice | More effective than marketed oral formulation in pharmacodynamic studies (despair forced swim test, locomotor activity). ijper.org |
| Mucoadhesive cubosomal in-situ gel | Not specified | Not specified | Achieved higher brain concentrations compared to oral suspension in an in-vivo biodistribution study. nih.govtandfonline.com |
| Chitosan-grafted cationic leciplexes | Chitosan, Lecithin | Rats | Relative bioavailability of 370.9% (plasma) and 385.6% (brain) compared to oral suspension. mdpi.com |
Future Directions and Emerging Research Avenues for Mirtazapine Hydrobromide
Elucidating Undiscovered Pharmacological Targets
While mirtazapine's primary targets are well-established, research is beginning to uncover its activity at other receptors, suggesting a more complex pharmacological profile than previously understood. A significant area of emerging interest is its interaction with the endogenous opioid system.
Studies in animal models have revealed that mirtazapine (B1677164) can produce antinociceptive (pain-relieving) effects. nih.govmdpi.com This effect appears to be mediated, at least in part, through the opioid system, as it can be reversed by the non-selective opioid antagonist, naloxone. nih.govmdpi.com Further investigation into specific opioid receptor subtypes has implicated kappa- and delta-opioid mechanisms in mirtazapine's antinociceptive action. nih.gov Some research suggests that mirtazapine may act as a partial agonist at the kappa-opioid receptor, a finding that could have implications for its therapeutic effects and potential new applications. reddit.comreddit.com The antinociceptive effect of mirtazapine seems to be influenced by the kappa-opioid receptor subtype in conjunction with its known effects on serotonergic and noradrenergic receptors. nih.gov
These findings open up new research questions regarding the clinical relevance of mirtazapine's activity on the opioid system. Elucidating the precise nature of this interaction—whether it is direct or indirect, and its downstream consequences—is a key objective for future pharmacological studies.
Exploring Enantiomeric Specificity in Novel Research Areas
Mirtazapine is administered as a racemic mixture, meaning it contains equal amounts of two mirror-image isomers, or enantiomers: S-(+)-mirtazapine and R-(-)-mirtazapine. clinpgx.orgresearchgate.net Emerging research highlights that these enantiomers possess distinct pharmacological and pharmacokinetic properties, a phenomenon known as enantiomeric specificity. mdpi.com Exploring these differences is a critical avenue for future research, as it may lead to the development of more targeted therapies.
Pharmacokinetic profiles also differ significantly between the two. The clearance of S-(+)-mirtazapine is more dependent on the activity of the CYP2D6 enzyme than that of R-(-)-mirtazapine. clinpgx.orgresearchgate.net This can lead to different plasma concentrations of the enantiomers depending on an individual's genetic makeup regarding this enzyme. clinpgx.org Furthermore, studies have shown that only the R-(-)-enantiomer reaches measurable concentrations in cerebrospinal fluid, suggesting enantioselective transport across the blood-brain barrier. researchgate.net
| Property | S-(+)-Mirtazapine | R-(-)-Mirtazapine |
| Primary Receptor Targets | α2-adrenergic receptors, 5-HT2A receptors, 5-HT2C receptors mdpi.comwikipedia.org | 5-HT3 receptors mdpi.comwikipedia.org |
| Metabolism | Primarily metabolized by CYP2D6 and CYP1A2 mdpi.com | Primarily metabolized by CYP3A4 mdpi.com |
| Pharmacokinetics | Clearance is highly dependent on CYP2D6 genotype clinpgx.orgresearchgate.net | Clearance is marginally dependent on CYP2D6 genotype clinpgx.orgresearchgate.net |
| Blood-Brain Barrier | A PET imaging study in pigs showed higher accumulation in the brain than the R(-) enantiomer researchgate.net | Reaches measurable concentrations in human cerebrospinal fluid, while the S(+) enantiomer does not researchgate.net |
Innovations in Drug Delivery and Formulation Science
Mirtazapine hydrobromide's clinical application is influenced by its physicochemical properties, such as its poor water solubility and significant first-pass metabolism, which result in a bioavailability of approximately 50%. nih.govresearchgate.netnih.gov To address these limitations and improve its therapeutic profile, significant research is underway in the field of drug delivery and formulation science.
Nanotechnology-Based Systems:
Mesoporous Silica (B1680970) Nanostructures (MSNs): Researchers have explored loading mirtazapine into MSNs, such as SBA-15, to enhance its aqueous solubility and dissolution rate. nih.govtandfonline.com An optimized formulation showed a marked improvement in oral bioavailability in animal studies. tandfonline.com
Polymeric Micelles: Formulating mirtazapine into polymeric micellar systems is another strategy to increase solubility. nih.gov These nanocarriers can entrap the drug, and the resulting formulation can be converted into a rapid-release tablet. nih.gov
Lipid Nanocapsules: For direct brain delivery, lipid nanocapsules administered intranasally are being investigated. nih.gov This approach aims to bypass the blood-brain barrier and reduce systemic exposure by utilizing the nose-to-brain pathway. nih.gov In vivo studies have shown this method can deliver higher amounts of the drug to the brain compared to intravenous administration. nih.gov
Nanosuspensions: Preparing mirtazapine as nanoparticles via methods like anti-solvent precipitation has been shown to improve its dissolution rate, which may enhance its solubility. researchgate.net
Modified-Release Formulations:
Controlled-Release (CR) Tablets: The development of CR tablets is a key area of focus to provide more consistent plasma concentrations over a prolonged period. researchgate.netdergipark.org.trdergipark.org.tr Research involves using various hydrophilic polymers like HPMC, Carbopol, and Polyethylene (B3416737) oxide to create a matrix that allows for a zero-order release mechanism. dergipark.org.trdergipark.org.tr
Orally Disintegrating Tablets (ODTs): ODT formulations have been developed to improve patient adherence by dissolving rapidly in the mouth without the need for water. nih.govresearchgate.net A significant challenge in this area is masking the bitter taste of the drug, which has been addressed by using polymers like Eudragit EPO. researchgate.net
Floating Drug Delivery Systems: Gastroretentive floating tablets are being designed to prolong the residence time of the drug in the stomach, allowing for sustained release. ijper.org
| Formulation Technology | Primary Goal | Key Findings/Components |
| Mesoporous Silica Nanostructures (MSNs) | Enhance solubility and bioavailability nih.govtandfonline.com | SBA-15 carrier showed a 2.14-fold improvement in oral bioavailability in rabbits tandfonline.com |
| Lipid Nanocapsules (Intranasal) | Direct nose-to-brain delivery, bypass BBB nih.gov | Achieved higher brain concentration with lower blood levels compared to IV administration in mice nih.gov |
| Controlled-Release (CR) Tablets | Maintain steady-state plasma concentrations dergipark.org.trdergipark.org.tr | Use of polymers like HPMC and Carbopol to achieve zero-order release kinetics dergipark.org.trdergipark.org.tr |
| Orally Disintegrating Tablets (ODTs) | Improve patient adherence, rapid onset nih.govresearchgate.net | Eudragit EPO used for effective taste masking; superdisintegrants like crospovidone for rapid disintegration researchgate.net |
| Polymeric Micelles | Enhance solubility and bioavailability nih.gov | Formulated into rapid-release tablets after loading on an adsorptive carrier (Aerosil 200) nih.gov |
| Nanosuspensions | Improve dissolution rate researchgate.net | Prepared using anti-solvent precipitation with stabilizers like PVPK-90 and Poloxamer 188 researchgate.net |
Advanced Computational Modeling for Drug Discovery and Development
Computational modeling is becoming an indispensable tool in modern pharmacology, offering powerful methods to predict and analyze the interactions between drugs and biological systems. For this compound, these in silico techniques are being employed to identify novel pharmacological targets and to understand its binding mechanisms at a molecular level.
One advanced approach involves screening the "human pocketome"—a vast database of ligand-binding pockets from human protein structures—to identify potential new protein targets for mirtazapine's enantiomers. nih.govresearchgate.net Using molecular docking simulations, researchers can predict the binding affinity of S-(+) and R-(-) mirtazapine to thousands of protein pockets. nih.gov A recent study using this method identified 16 potential protein targets for S-(+)-mirtazapine and 14 for R-(-)-mirtazapine, with five targets being common to both. nih.govresearchgate.net Pathway analysis of these potential targets revealed connections to functions such as epigenetic regulation, intracellular signaling, and metabolism, suggesting new, unexplored mechanisms of action. nih.gov
Molecular docking and molecular dynamics simulations are also used to investigate specific interactions in greater detail. For instance, these methods have been applied to study how mirtazapine binds to double-stranded DNA, revealing that it likely settles in the minor groove of the DNA helix. nih.gov Such studies provide insights into potential off-target effects and can guide the design of new molecules with improved specificity. Computational approaches have also been used to propose mirtazapine as a potential inhibitor of Microtubule Affinity Receptor Kinase 4, a target implicated in Alzheimer's disease, highlighting the role of these models in drug repositioning. researchgate.net
These computational strategies allow for the rapid, large-scale screening of potential interactions, generating hypotheses that can then be tested experimentally. This synergy between in silico and in vitro research accelerates the pace of drug discovery and development, promising to uncover new therapeutic roles for established compounds like this compound.
Q & A
Basic Research Questions
Q. What methodological considerations are critical when designing preclinical studies to evaluate the antidepressant efficacy of Mirtazapine hydrobromide?
- Key factors : Use validated animal models (e.g., chronic unpredictable mild stress) to mimic depressive states. Ensure dose-ranging studies account for the compound’s noradrenergic/serotonergic affinity shifts at different doses (e.g., higher histamine H1 receptor blockade at lower doses). Include control groups for baseline behavioral comparisons and measure plasma concentrations to confirm bioavailability .
- Experimental rigor : Adhere to ARRIVE guidelines for transparency in animal research, including randomization, blinding, and statistical power analysis .
Q. How should researchers select validated depression rating scales to assess this compound’s efficacy in clinical trials?
- Scale selection : Prioritize tools sensitive to treatment-related changes, such as the Montgomery-Åsberg Depression Rating Scale (MADRS), which outperforms the Hamilton Rating Scale (HRS) in detecting symptom improvement . Avoid self-report scales for severely ill cohorts due to reliability concerns .
- Implementation : Standardize rater training to minimize inter-rater variability. Use structured interviews (e.g., MINI) to confirm DSM-5/ICD-11 diagnostic criteria .
Q. What are the key pharmacokinetic parameters to prioritize in early-phase studies of this compound?
- Critical metrics : Focus on bioavailability (oral vs. parenteral), half-life (15–40 hours), protein binding (85%), and CYP450 metabolism (CYP1A2, CYP2D6, CYP3A4). Assess drug-drug interaction risks using hepatic microsome assays .
- Analytical methods : Employ HPLC-MS/MS for precise quantification in plasma and brain tissue. Validate assays per ICH guidelines for specificity, linearity, and recovery rates .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical data (e.g., rodent models) and clinical outcomes when investigating this compound’s mechanisms?
- Discrepancy analysis : Conduct translational studies using human-induced pluripotent stem cell (iPSC)-derived neurons to bridge species-specific receptor expression differences. Apply pharmacodynamic modeling to reconcile dose-response curves .
- Meta-analytic approaches : Use mixed-effects models to pool data across heterogeneous studies, adjusting for covariates like age, comorbidities, and polypharmacy .
Q. What advanced statistical methods are recommended for analyzing non-linear dose-response relationships in this compound trials?
- Modeling strategies : Implement Emax models or Bayesian hierarchical frameworks to capture ceiling effects (e.g., sedation at higher doses). Use bootstrapping to assess confidence intervals for EC50 values .
- Handling dropouts : Apply multiple imputation or pattern-mixture models to address missing data biases in longitudinal studies .
Q. What methodological framework is optimal for systematic reviews assessing this compound’s safety in vulnerable populations (e.g., geriatric patients)?
- Protocol design : Follow PRISMA guidelines, with explicit inclusion/exclusion criteria (e.g., RCTs, observational studies ≥6 weeks). Use GRADE to evaluate evidence certainty .
- Adverse event synthesis : Perform disproportionality analysis (e.g., reporting odds ratios) using FAERS or WHO VigiBase data to detect rare signals like neutropenia .
Methodological Guidance for Data Interpretation
Q. How should researchers address confounding variables in real-world studies of this compound’s effectiveness?
- Adjustment techniques : Apply propensity score matching or inverse probability weighting to balance covariates (e.g., concurrent SSRIs, metabolic syndrome). Stratify analyses by CYP450 genotypes to isolate pharmacogenetic influences .
Q. What experimental designs are suitable for investigating this compound’s anti-inflammatory effects in depression comorbidity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
